Home > Products > Screening Compounds P4489 > 16-phenoxy tetranor Prostaglandin E2
16-phenoxy tetranor Prostaglandin E2 -

16-phenoxy tetranor Prostaglandin E2

Catalog Number: EVT-10985799
CAS Number:
Molecular Formula: C22H28O6
Molecular Weight: 388.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
16-phenoxy tetranor Prostaglandin E2 is a prostanoid.
Overview

16-phenoxy tetranor Prostaglandin E2 is a synthetic derivative of Prostaglandin E2, characterized by the presence of a phenoxy group and several structural modifications that enhance its biological activity. This compound is primarily used in pharmacological research due to its potent effects on various physiological processes, particularly in the gastrointestinal system and reproductive health.

Source

16-phenoxy tetranor Prostaglandin E2 is commercially available from suppliers such as Cayman Chemical and Nordic Biosite. It is typically provided in a pure form (≥98%) and is stored at -20°C to maintain stability . The compound's CAS number is 54382-74-0, which aids in its identification and procurement in chemical databases.

Classification

This compound falls under the category of biochemicals, specifically prostaglandin analogs. Prostaglandins are lipid compounds derived from arachidonic acid, known for their role in mediating various physiological functions, including inflammation, blood flow, and the modulation of gastric acid secretion.

Synthesis Analysis

Methods

The synthesis of 16-phenoxy tetranor Prostaglandin E2 involves several key steps:

  1. Starting Materials: The synthesis typically begins with Prostaglandin E2 as the base structure.
  2. Modification: The introduction of the phenoxy group at the 16-position is achieved through etherification reactions, where phenolic compounds react with activated prostaglandin derivatives.
  3. Reduction Steps: Additional modifications may include reduction reactions to create tetranor structures, which involve removing specific functional groups while preserving the core prostaglandin structure.

Technical Details

The synthesis can be performed using standard organic chemistry techniques, including:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Chromatography: For purification of the final product to achieve high purity levels necessary for biological assays .
Molecular Structure Analysis

Structure

The molecular formula of 16-phenoxy tetranor Prostaglandin E2 is C22H28O6C_{22}H_{28}O_{6}. Its structure includes a cyclopentane ring typical of prostaglandins, with modifications that provide unique biological properties. The presence of the phenoxy group enhances its interaction with specific receptors.

Data

  • Molecular Weight: Approximately 372.46 g/mol.
  • Structural Features: The compound retains the characteristic carboxylic acid functional group of prostaglandins while incorporating a phenoxy moiety that alters its pharmacokinetic properties .
Chemical Reactions Analysis

Reactions

16-phenoxy tetranor Prostaglandin E2 participates in various chemical reactions typical of prostaglandins:

  1. Acid-Base Reactions: Due to its acidic nature, it can interact with bases to form salts.
  2. Enzymatic Reactions: It may undergo transformations catalyzed by enzymes such as cyclooxygenases or lipoxygenases, influencing its biological activity.
  3. Receptor Binding: The compound acts on specific receptors (e.g., EP receptors), mediating effects such as vasodilation or inhibition of gastric acid secretion.

Technical Details

Studies have shown that this compound exhibits enhanced anti-secretory activity compared to native Prostaglandin E2 in isolated gastric preparations, indicating its potential for therapeutic applications .

Mechanism of Action

Process

The mechanism of action for 16-phenoxy tetranor Prostaglandin E2 involves:

  1. Receptor Interaction: It binds selectively to prostaglandin receptors (EP1, EP2, EP3), triggering intracellular signaling pathways.
  2. Signal Transduction: Activation of these receptors leads to various downstream effects, including modulation of cyclic adenosine monophosphate levels and activation of protein kinases.
  3. Physiological Effects: These interactions result in reduced gastric acid secretion and increased mucosal protection in the gastrointestinal tract .

Data

Experimental data indicate that higher concentrations of this compound significantly inhibit histamine-stimulated acid secretion in isolated stomach models, underscoring its efficacy as a protective agent against gastric injury .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methyl acetate and dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C) for at least one year.
  • Purity: Generally ≥98%, ensuring reliability for experimental use.

Relevant analyses indicate that this compound maintains structural integrity during storage and handling, crucial for experimental reproducibility .

Applications

Scientific Uses

16-phenoxy tetranor Prostaglandin E2 has several significant applications in scientific research:

  1. Gastroenterology Research: Used to study mechanisms of gastric acid secretion and mucosal protection.
  2. Pharmacological Studies: Investigated for its potential therapeutic effects in conditions like peptic ulcers and gastroesophageal reflux disease.
  3. Reproductive Health Research: Explored for roles in modulating uterine contractions and other reproductive functions.

This compound's unique properties make it a valuable tool in both basic research and potential clinical applications targeting gastrointestinal disorders .

Introduction to Prostaglandin E₂ Analogs and Structural Innovation

Historical Development of Tetranor-Prostaglandin Derivatives

The development of tetranor-prostaglandin derivatives originated in the 1970s with the goal of overcoming the rapid metabolic inactivation of natural prostaglandins. Researchers systematically shortened the ω-chain (carboxyl side chain) to inhibit β-oxidation—the primary degradation pathway for endogenous prostaglandins. This yielded "tetranor" (missing four carbons) structures with extended half-lives in vivo. The seminal breakthrough came with N-methanesulfonyl 16-phenoxy-ω-tetranor PGE₂ (sulprostone), which demonstrated enhanced tissue selectivity and potency in reproductive physiology models. Studies confirmed this analog was 10-30 times more potent than native PGE₂ in preclinical models relevant to human antifertility effects, while showing reduced side-effect profiles in non-target tissues [2] [5].

Table 1: Evolution of Key Prostaglandin E₂ Analogs

CompoundStructural ModificationPrimary Pharmacological Advancement
Natural PGE₂Native structureBaseline biological activity; rapid inactivation
Tetranor-PGE₂ω-chain shortened by 4 carbonsEnhanced metabolic stability
Sulprostone16-Phenoxy + methylsulfonylamide group10-30x increased potency in uterine tissue [2]
16-Phenoxy tetranor PGE₂Hydrolyzed metabolite of sulprostoneBioactive free acid form; retains receptor affinity

The hydrolysis of sulprostone’s methylsulfonylamide bond in vivo generates 16-phenoxy tetranor PGE₂ as a minor but pharmacologically active metabolite. This free acid form retains high receptor binding capacity, confirming that the 16-phenoxy modification itself—rather than the prodrug group—confers the biological activity [3] [9].

Rationale for 16-Substituent Modifications in Prostaglandin Pharmacology

The 16-position in prostaglandins resides on the ω-chain near the cyclopentane ring, a region critically involved in receptor docking. Substitution with a phenoxy group (C₆H₅O–) serves dual purposes:

  • Steric Protection: The bulky aromatic group sterically hinders enzymatic oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the main catabolic enzyme for prostaglandins [3].
  • Receptor Subtype Selectivity: The phenoxy group’s orientation and hydrophobicity selectively favor binding to EP3 and FP receptor subtypes over other prostanoid receptors. Binding assays demonstrate nanomolar affinity for EP3 (EC₅₀ = 0.89 nM in CHO cells) and FP receptors (EC₅₀ = 16 nM), while showing negligible interaction with EP2 receptors (Kᵢ > 10,000 nM) [7] [9].

Table 2: Impact of 16-Substituents on Receptor Binding Affinity

16-SubstituentEP3 Affinity (Kᵢ/EC₅₀ nM)EP2 Affinity (Kᵢ nM)Key Pharmacological Effect
None (PGE₂)4.9 – 55 [8]4.9 – 55 [8]Broad activity
16-Phenoxy (tetranor PGE₂)0.89 [9]>10,000 [8]Selective EP3/FP agonism
16,16-Dimethyl17 [8]150 [8]Moderate EP3 selectivity
17-Phenyl-ω-trinor>10,000 [8]>10,000 [8]Low activity

The 16-phenoxy modification thus shifts receptor engagement toward pathways mediating smooth muscle contraction (EP3/Gᵢ-coupled) and inflammatory responses (FP/Gq-coupled). This explains its potent uterotonic effects and utility in obstetric applications [2] [7]. Chemically, the modification requires precise stereocontrol; the active form possesses a trans configuration at the 16-17 bond and (R)-chirality at the 15-hydroxy group to maintain optimal receptor fit [6] [9].

Position of 16-Phenoxy Tetranor PGE₂ in Prostanoid Classification Systems

16-Phenoxy tetranor PGE₂ occupies a distinct niche within prostanoid classification systems, defined by three intersecting axes:

  • Structural Taxonomy:
  • Molecular Formula: C₂₂H₂₈O₆ [1] [3]
  • IUPAC Name: (Z)-7-[(1R,2S,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-en-1-yl]-5-oxocyclopentyl]hept-5-enoic acid [9]
  • Core Features: Tetranor backbone (C1-C16 retained), 16(S)-phenoxy substituent, α-chain β-hydroxycyclopentanone, free carboxylic acid at C1 [6]
  • Biological Activity Spectrum:
  • Receptor Subtype: Classified as an EP3/FP dual agonist with minor activity at EP1 receptors [7] [9].
  • Signaling Pathways:
  • Gi-mediated cAMP inhibition (via EP3)
  • Gq-mediated calcium mobilization (via FP) [7]
  • Functional Analog Group:
  • Third-Generation Prostaglandin Analog: Distinguished from first-gen (PGE₂/PGF₂α) and second-gen (16,16-dimethyl PGE₂) by targeted ω-chain modifications enabling receptor subtype specificity [2] [5].

Table 3: Classification of 16-Phenoxy Tetranor PGE₂ in Prostanoid Systems

Classification CriterionCategoryDistinguishing Features
Carbon Chain LengthTetranor-prostaglandinω-chain truncated at C16 (lacks C17-C20)
Functional Groups16-Aryloxy derivativePhenoxy group at C16 in α-orientation
Receptor SpecificityEP3/FP selective agonistBinds EP3 (EC₅₀ 0.89 nM) > FP (EC₅₀ 16 nM) [9]
Biosynthetic OriginSulprostone metaboliteFormed via hydrolysis of methylsulfonylamide bond [3]

This compound’s classification underscores the medicinal chemistry principle that minor structural changes—particularly at C16—can radically alter receptor engagement profiles. Its designation as a "free acid" metabolite differentiates it from prodrug esters (e.g., latanoprost) and amide-based analogs (e.g., bimatoprost), highlighting its direct biological activity [3] [6] [9].

Properties

Product Name

16-phenoxy tetranor Prostaglandin E2

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,21-/m1/s1

InChI Key

LYXKJZCRLQWIIN-OMIHVFMZSA-N

Canonical SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.